molecular formula C18H23NO4S2 B13734124 N,N-Bis((p-tolylsulphonyl)methyl)ethylamine CAS No. 4542-70-5

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine

Katalognummer: B13734124
CAS-Nummer: 4542-70-5
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: QUVOXOIEHSGNAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is an organic compound with the molecular formula C18H23NO4S2. It is characterized by the presence of two p-tolylsulphonyl groups attached to a central ethylamine structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine typically involves the reaction of p-toluenesulfonyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with formaldehyde to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition of enzyme activity. The compound can also undergo nucleophilic substitution reactions, modifying the structure and function of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Bis((p-tolylsulphonyl)methyl)amine
  • N,N-Bis((p-tolylsulphonyl)methyl)propylamine
  • N,N-Bis((p-tolylsulphonyl)methyl)butylamine

Uniqueness

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is unique due to its specific ethylamine backbone, which imparts distinct chemical properties compared to its analogs. The presence of two p-tolylsulphonyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

4542-70-5

Molekularformel

C18H23NO4S2

Molekulargewicht

381.5 g/mol

IUPAC-Name

N,N-bis[(4-methylphenyl)sulfonylmethyl]ethanamine

InChI

InChI=1S/C18H23NO4S2/c1-4-19(13-24(20,21)17-9-5-15(2)6-10-17)14-25(22,23)18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3

InChI-Schlüssel

QUVOXOIEHSGNAH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.